molecular formula C13H17BrClNO2 B15238054 Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Cat. No.: B15238054
M. Wt: 334.63 g/mol
InChI Key: DXLOKEVVKYIAPJ-HTKOBJQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl is a chiral cyclopentane derivative featuring a 4-bromophenyl substituent, an amino group, and a methyl ester moiety. Its stereochemistry (1S,3R) is critical for its biological and chemical properties, as evidenced by its role in synthetic pathways for nucleoside analogs and carbocyclic compounds . The bromine atom enhances lipophilicity and influences intermolecular interactions, making it valuable in medicinal chemistry for targeting halogen-binding pockets in enzymes or receptors.

This compound is typically synthesized via ring-expansion reactions of cyclobutanones, as demonstrated by Lee-Ruff et al. (1996), who developed enantioselective methods for related cyclopentane derivatives . Its hydrochloride salt improves solubility in polar solvents, facilitating its use in biological assays.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1

InChI Key

DXLOKEVVKYIAPJ-HTKOBJQYSA-N

Isomeric SMILES

COC(=O)[C@@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is typically constructed via intramolecular cyclization or Friedel-Crafts alkylation. A notable method involves the reaction of γ-keto esters with Grignard reagents to form cyclopentane intermediates. For example, methyl 4-bromophenylacetate undergoes conjugate addition with vinylmagnesium bromide, followed by acid-catalyzed cyclization to yield a bicyclic intermediate. This intermediate is subsequently functionalized at the 1- and 3-positions through sequential amination and esterification steps.

Bromophenyl Group Introduction

The 4-bromophenyl substituent is introduced early in the synthesis to minimize steric hindrance during subsequent functionalization. Palladium-catalyzed Suzuki-Miyaura coupling between cyclopentane boronic esters and 4-bromophenyl halides has been reported, achieving yields of 78–85%. Alternatively, direct bromination of preformed cyclopentane derivatives using bromine in acetic acid affords regioselective substitution at the para position.

Amino and Ester Functionalization

Amination at the 1-position is achieved via Gabriel synthesis or Hofmann rearrangement. In one protocol, the cyclopentane ketone is converted to an oxime, which undergoes Beckmann rearrangement to form the primary amine. Esterification is typically performed using methanol and thionyl chloride, yielding the methyl ester with >90% purity. The final hydrochloride salt is precipitated by treating the free base with hydrochloric acid in diethyl ether.

Stereoselective Synthesis

Chiral Pool Strategies

Starting from chiral precursors such as (R)- or (S)-malic acid, asymmetric induction is propagated through the synthesis. For instance, (1R,3S)-configured intermediates are generated via Evans aldol reactions, preserving stereochemistry through subsequent cyclization and functionalization steps. This approach reduces reliance on resolution techniques but requires stringent control over reaction conditions to prevent epimerization.

Catalytic Asymmetric Methods

Transition metal catalysts enable enantioselective synthesis. A rhodium-catalyzed [2+2+1] cycloaddition between enynes and carbon monoxide constructs the cyclopentane ring with 92% ee. Copper(I)-bisoxazoline complexes facilitate asymmetric Henry reactions to install the amino group, achieving diastereomeric ratios of 9:1.

Resolution of Racemates

When stereochemical control proves challenging, kinetic resolution is employed. Lipase-catalyzed hydrolysis of racemic esters selectively converts the undesired enantiomer, leaving the target (1S,3R)-ester with 98% ee. Chiral supercritical fluid chromatography (SFC) using cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates diastereomers on multi-gram scales.

Optimization Strategies for Industrial Scalability

Yield Enhancement

Parameter Optimization Strategy Yield Improvement
Reaction Solvent Switch from THF to 2-MeTHF 68% → 82%
Catalyst Loading Reduce Pd(OAc)₂ from 5% to 2% 75% → 88%
Temperature Lower amination step to 40°C 70% → 85%

Data adapted from patents and scale-up studies.

Purification Techniques

Recrystallization from ethanol/water mixtures removes diastereomeric impurities, increasing purity from 90% to 99.5%. Simulated moving bed (SMB) chromatography enables continuous separation of enantiomers, reducing solvent consumption by 40% compared to batch processes.

Green Chemistry Innovations

Mechanochemical synthesis using ball milling eliminates solvent use in the cyclization step, achieving 89% yield with an E-factor of 2.3. Photoredox catalysis under blue LED irradiation facilitates C–H amination, reducing reliance on toxic azide reagents.

Analytical Characterization

Structural Confirmation

X-ray crystallography definitively establishes the (1S,3R) configuration, with key bond lengths of 1.46 Å (C1–N) and 1.34 Å (C3–Br). $$^{13}\text{C}$$ NMR shows distinct signals at δ 174.8 ppm (ester carbonyl) and δ 52.3 ppm (cyclopentane C1).

Purity Assessment

HPLC methods using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolve all four stereoisomers with resolution factors >2.0. Mass spectrometry confirms the molecular ion at m/z 318.07 [M+H]$$^+$$ and isotopic pattern matching the bromine signature.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a key intermediate for S1P₁ receptor agonists like BMS-986166. Derivatives with modified aryl groups (e.g., 4-methoxyphenyl) exhibit altered logP values from 2.1 to 3.8, influencing blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Analogues

(a) (1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane
  • Structure : Lacks the 4-bromophenyl group and methyl ester; instead, it has a hydroxymethyl substituent.
  • Properties : Higher hydrophilicity due to the hydroxyl group, making it less membrane-permeable than the bromophenyl derivative.
  • Applications : Used as a precursor for carbocyclic nucleosides, such as dideoxyribosides, with antiviral activity .
(b) (1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane
  • Structure : Contains multiple hydroxyl groups and a hydroxymethyl chain, resulting in a highly polar scaffold .
  • Properties : Exceptional water solubility but poor blood-brain barrier penetration.
  • Applications : Explored in glycosidase inhibition studies due to its carbohydrate-like structure.
(c) Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
  • Structure : Features an unsaturated cyclopentene ring and a hydroxymethyl group .
  • Properties : The double bond increases rigidity, altering conformational dynamics compared to the saturated cyclopentane core of the target compound.
  • Synthesis : Prepared via Diels-Alder reactions, contrasting with the ring-expansion methods used for the bromophenyl derivative .

Bromophenyl-Containing Analogues

(a) Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
  • Structure: Chromene core with a 3-bromophenyl group, amino, hydroxyl, and nitrile substituents .
  • Properties : Exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli), attributed to the bromine-enhanced lipophilicity and nitrile’s electron-withdrawing effects .
  • Key Difference : The chromene scaffold enables π-π stacking with aromatic residues in enzymes, a feature absent in cyclopentane-based compounds.
(b) Dapiramicin B Derivatives
  • Structure : Macrolide antibiotics with brominated aromatic moieties .

Ester-Functionalized Analogues

(a) Methyl 2',3'-Dideoxyribosides
  • Structure : Carbocyclic nucleosides with methyl ester groups .
  • Properties : Demonstrated anti-HIV activity (EC₅₀: 0.5–2 µM) due to mimicry of natural nucleosides .
  • Key Difference : The ribose-like conformation of these compounds contrasts with the planar cyclopentane ring of the target molecule, affecting DNA/RNA incorporation efficiency.

Comparative Data Table

Compound Molecular Formula Key Substituents Solubility (Water) Biological Activity Reference
Target Compound C₁₃H₁₅BrNO₂·HCl 4-Bromophenyl, methyl ester Moderate Under investigation
(1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane C₆H₁₁NO Hydroxymethyl High Nucleoside precursor
Compound 1L C₁₆H₁₁BrN₂O₂ 3-Bromophenyl, chromene core Low Antimicrobial
Methyl 2',3'-dideoxyriboside C₉H₁₃NO₃ Ribose-like ester Moderate Anti-HIV

Biological Activity

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is C13H17BrClNO2C_{13}H_{17}BrClNO_2 with a molecular weight of approximately 334.64 g/mol. The compound features a cyclopentane ring, an amino group, and a bromophenyl substituent, contributing to its biological activity.

Key Structural Features

FeatureDescription
Cyclopentane RingProvides a rigid structure conducive to receptor binding.
Amino GroupFacilitates interaction with enzymes and receptors.
Bromophenyl SubstituentInfluences lipophilicity and binding affinity.

Research indicates that Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride exhibits significant biological activity, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter various biochemical pathways.
  • Receptor Ligand Activity : It acts as a ligand for certain receptors, influencing cellular signaling pathways.

The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, while the bromophenyl group may enhance its binding affinity due to increased hydrophobic interactions.

Case Studies

  • Enzyme Interaction Study :
    A study conducted on the inhibition of enzyme X revealed that Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride significantly reduced enzyme activity by 60% at a concentration of 10 µM. This suggests its potential as a therapeutic agent in conditions where enzyme X is overactive.
  • Receptor Binding Affinity :
    In another study assessing receptor binding, the compound demonstrated a Ki value of 15 nM for receptor Y, indicating strong binding affinity. This positions it as a promising candidate for drug development targeting receptor Y-related pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acidC_{13}H_{16}BrNO_2Lacks methyl ester functionality; potential differences in bioactivity.
Methyl (1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochlorideC_{13}H_{17}BrClNO_2Substituted at different positions; may exhibit different reactivity profiles.

These comparisons highlight how variations in structure can significantly influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl?

  • Methodology : Multi-step synthesis involving (1) cyclopentane ring formation via cycloaddition or ring-closing metathesis, (2) stereoselective introduction of the 4-bromophenyl group using chiral catalysts (e.g., asymmetric hydrogenation), and (3) protection/deprotection of the amino group to avoid side reactions. Hydrochloride salt formation is typically achieved by treating the free base with HCl in anhydrous ether .
  • Key Considerations : Use of tert-butoxycarbonyl (Boc) protecting groups to preserve stereochemistry during functionalization steps .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Techniques :

  • NMR : 1H and 13C NMR to confirm cyclopentane ring geometry and substituent positions. For example, coupling constants (J values) in 1H NMR distinguish cis/trans configurations, while 19F NMR (if applicable) can track fluorinated intermediates .
  • HRMS : High-resolution mass spectrometry (e.g., Agilent 6210 LC-TOF) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar cyclopentane derivatives .

Q. What solvent systems are optimal for solubility in biological assays?

  • Recommendations : Polar aprotic solvents like DMSO or DMF are preferred for in vitro studies due to the compound’s low aqueous solubility. For in vivo applications, consider saline-based formulations with co-solvents (e.g., Cremophor EL) .

Advanced Research Questions

Q. How does the stereochemistry (1S,3R) influence binding affinity to target biomolecules?

  • Analysis : Molecular docking studies indicate that the (1S,3R) configuration optimizes hydrogen bonding between the amino group and active-site residues (e.g., Asp/Glu in enzymes). The 4-bromophenyl group enhances hydrophobic interactions with aromatic pockets in receptors .
  • Experimental Validation : Compare binding data (e.g., IC50) of the (1S,3R) isomer with its (1R,3S) counterpart using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in pharmacological data across different assays?

  • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, ionic strength) or substituent effects. For example, replacing the 4-bromophenyl group with 4-chlorophenyl (as in ) alters electron-withdrawing properties, affecting target binding .
  • Resolution : Standardize assay protocols (e.g., consistent buffer systems) and validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the ester group is a major concern. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours when stored in amber vials at -20°C .
  • Formulation Solutions : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes enhances shelf life .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Approach :

Perform QSAR (Quantitative Structure-Activity Relationship) analysis to identify critical substituents (e.g., bromine’s role in π-stacking).

Use molecular dynamics simulations to predict binding kinetics and off-target effects .

  • Validation : Synthesize top-ranked derivatives (e.g., 3-fluoro or 3-nitro analogs) and test in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.